Ethyl-d5 carbamate

Descripción general

Descripción

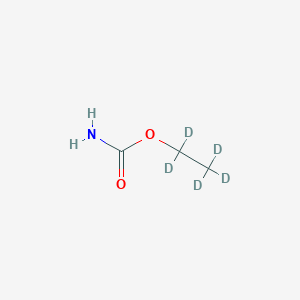

Ethyl-d5 carbamate (CAS: 73962-07-9), a deuterated analog of ethyl carbamate (CAS: 51-79-6), is isotopically labeled with five deuterium atoms at the ethyl group. Its molecular formula is C₃H₂D₅NO₂, and it shares structural and chemical properties with non-deuterated ethyl carbamate, making it invaluable as an internal standard in analytical chemistry, particularly for gas chromatography–mass spectrometry (GC–MS) . Ethyl carbamate itself is a known group 2A carcinogen (probable human carcinogen) with historical use as an anesthetic and industrial solvent . The deuterated form is chemically analogous but distinct in mass spectrometry, enabling precise quantification in complex matrices like alcoholic beverages and biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl-d5 carbamate can be synthesized through the reaction of deuterated ethanol with urea. The reaction typically involves heating deuterated ethanol and urea in the presence of a catalyst under controlled conditions to form this compound. The reaction can be represented as:

CD3CD2OH+NH2CONH2→CD3CD2OCONH2+NH3

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using deuterated ethanol and urea. The process is optimized to ensure high yield and purity, often involving distillation and purification steps to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl-d5 carbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form deuterated ethanol and urea.

Oxidation: Under oxidative conditions, this compound can be converted to deuterated ethyl carbamate oxide.

Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

Hydrolysis: Deuterated ethanol and urea.

Oxidation: Deuterated ethyl carbamate oxide.

Substitution: Various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard in Mass Spectrometry

Ethyl-d5 carbamate is widely utilized as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its stability and distinct mass allow for precise quantification of ethyl carbamate in various samples, facilitating accurate measurements in complex matrices like food and beverages.

Quantification of Ethyl Carbamate

In studies focusing on the detection of ethyl carbamate in alcoholic beverages and fermented foods, this compound serves as a reliable reference point. For instance, a method developed for the quantitative analysis of ethyl carbamate in distillers grains co-products demonstrated that using this compound improves the accuracy of results by compensating for variability in sample preparation and analysis .

Biological Studies

Tracing Metabolic Pathways

this compound is employed in metabolic studies to trace the pathways of ethyl carbamate within biological systems. By incorporating deuterium into specific positions of the molecule, researchers can track its fate in metabolic processes. This application is crucial for understanding the biotransformation of potential carcinogens and their effects on health.

Toxicological Research

Given that ethyl carbamate is classified as a probable human carcinogen, its study is essential in toxicology. Research has shown that exposure to ethyl carbamate can increase tumor development risk in various organs. This compound aids in these studies by providing a means to monitor metabolic transformations and assess the compound's genotoxic effects .

Pharmaceutical Research

Development of Analytical Methods

In pharmaceutical research, this compound is used to develop and validate analytical methods for detecting ethyl carbamate in pharmaceutical formulations. Its role as an internal standard enhances the reliability of these methods, ensuring compliance with safety regulations regarding carcinogenic substances.

Industrial Applications

Quality Control in Food and Beverage Industry

this compound plays a vital role in quality control processes within the food and beverage industry. It is used to monitor levels of ethyl carbamate in alcoholic beverages and fermented foods, ensuring that products meet regulatory standards for safety. The ability to accurately quantify ethyl carbamate levels helps manufacturers mitigate risks associated with this compound .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Analytical Chemistry | Internal standard for GC-MS and LC-MS analysis | Quantification of ethyl carbamate in beverages |

| Biological Studies | Tracing metabolic pathways of ethyl carbamate | Monitoring biotransformation effects |

| Pharmaceutical Research | Development of methods for detecting ethyl carbamate | Validation of safety standards |

| Industrial Applications | Quality control monitoring levels of ethyl carbamate | Ensuring compliance in food products |

Mecanismo De Acción

Ethyl-d5 carbamate exerts its effects primarily through its interaction with enzymes and proteins in biological systems. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to potential genotoxic effects. The deuterium atoms in this compound provide a distinct mass signature, allowing for precise tracking of its metabolic fate.

Comparación Con Compuestos Similares

Structural Analogs: Alkyl Carbamates

Key Findings :

- Carcinogenicity: Vinyl carbamate is significantly more potent than ethyl carbamate, inducing tumors at 10–50× lower doses in mice . Its mutagenicity arises from direct electrophilic reactivity, unlike ethyl carbamate, which requires metabolic activation .

- Metabolism: Ethyl carbamate is catabolized by hepatic enzymes to form genotoxic epoxides and vinyl carbamate intermediates, though direct detection of vinyl carbamate as a metabolite remains unconfirmed .

- Hydrophobicity : Longer alkyl chains (e.g., propyl carbamate) enhance hydrophobic interactions in protein binding, as shown in LuxR docking studies where alkyl orientation influenced hydrogen bonding with Tyr70 .

Deuterated vs. Non-Deuterated Carbamates

Functional Analogs: Thiocarbamates and Esters

- Thiocarbamates : Replacement of the carbamate oxygen with sulfur (e.g., ethyl thiocarbamate) enhances hydrogen bonding in protein interactions. Docking studies show thiocarbamates form additional bonds with Tyr70, increasing biological activity compared to oxygen analogs .

- Esters: In indanone-chalcone hybrids, carbamate groups exhibit superior anticholinesterase activity over esters, particularly with para-substituted halogens (e.g., Cl) .

Data Tables

Table 1. Analytical Methods for Carbamate Detection

Table 2. Carcinogenic Potency in Mice

| Compound | Tumor Incidence (Lung Adenomas) | Relative Potency vs. Ethyl Carbamate |

|---|---|---|

| Ethyl carbamate | 70–80% (1 mg/g dose) | 1× |

| Vinyl carbamate | 90–100% (0.02 mg/g dose) | 50× |

Actividad Biológica

Ethyl-d5 carbamate, a deuterated form of ethyl carbamate (EC), serves as a significant compound in biological and analytical research due to its implications in food safety and toxicology. Ethyl carbamate itself is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), primarily due to its genotoxic properties and potential to cause DNA damage. This article explores the biological activity of this compound, focusing on its formation, effects, and analytical methodologies used for its detection.

Formation and Sources

Ethyl carbamate is primarily formed during the fermentation process of alcoholic beverages and various food products. It arises from the reaction between ethanol and either cyanate or N-carbamyl compounds. This compound is utilized as an internal standard in analytical methods to quantify ethyl carbamate levels in various matrices, including alcoholic beverages and fermented foods.

Biological Activity

Genotoxicity and Carcinogenicity

Ethyl carbamate is known for its genotoxic effects, which have been demonstrated in both in vitro and in vivo studies. It binds covalently to DNA, leading to mutations that can result in cancer. Animal studies have shown that exposure to ethyl carbamate increases tumor incidence across various tissues, including:

- Liver

- Lungs

- Blood vessels

The compound's mechanism of action involves metabolic activation by cytochrome P-450 enzymes, which convert it into reactive intermediates capable of forming DNA adducts.

Analytical Methods

Quantifying ethyl carbamate, including its deuterated form (this compound), is essential for assessing its levels in food products. Various methods have been developed, including Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes key analytical methodologies:

Case Studies

- Alcoholic Beverages : A study analyzed 34 food items, including alcoholic beverages from Korea, revealing significant levels of ethyl carbamate. The findings indicated that certain spirits contained levels exceeding safety thresholds set by regulatory bodies .

- Fermented Foods : Research focused on the formation of ethyl carbamate during the fermentation of soy sauce and other fermented products showed that processing conditions significantly influence its concentration .

- Animal Studies : In a controlled study involving rodents, exposure to ethyl carbamate resulted in a marked increase in liver tumors, confirming its carcinogenic potential .

Q & A

Basic Research Questions

Q. How is Ethyl-d5 carbamate synthesized and characterized in laboratory settings?

- Methodology : this compound is synthesized via esterification or transesterification reactions using deuterated ethanol (C₂D₅OH) and urea derivatives. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (>98% isotopic purity) and mass spectrometry (MS) for molecular weight validation. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with MS ensures chemical purity. Experimental protocols should follow rigorous documentation standards to ensure reproducibility, including detailed reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., recrystallization, column chromatography) .

Q. What analytical methods are recommended for detecting and quantifying this compound in complex matrices?

- Methodology : Ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) is preferred for trace analysis in biological or environmental samples due to its high sensitivity (detection limits <1 ng/mL). For fermented beverages or food matrices, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS improves selectivity by minimizing matrix interference. Calibration curves using isotope dilution mass spectrometry (IDMS) with this compound as an internal standard enhance accuracy, correcting for recovery losses during sample preparation .

Q. What are the best practices for ensuring isotopic purity and stability of this compound during experimental workflows?

- Methodology : Store this compound in inert, airtight containers under argon at −20°C to prevent deuterium exchange with ambient moisture. Regularly validate isotopic integrity via deuterium NMR (²H-NMR) or Fourier-transform infrared spectroscopy (FTIR) to detect C–D bond degradation. Avoid prolonged exposure to acidic/basic conditions or elevated temperatures (>60°C) during experiments to maintain stability. Use deuterated solvents (e.g., D₂O, CDCl₃) in reaction setups to minimize isotopic dilution .

Advanced Research Questions

Q. How can computational models predict the metabolic interactions of this compound compared to its non-deuterated counterpart?

- Methodology : Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories (using GROMACS) model interactions between this compound and cytochrome P450 enzymes (e.g., CYP2E1). Density functional theory (DFT) calculations compare activation energies for metabolic pathways (e.g., oxidation to vinyl carbamate). Deuterium isotope effects (KIEs) are quantified by comparing reaction rates of C–H vs. C–D bond cleavage in enzymatic assays. These models predict altered metabolic stability and toxicokinetic profiles due to deuterium substitution .

Q. What experimental approaches resolve discrepancies in this compound's metabolic pathway data across different biological systems?

- Methodology : Cross-validate in vitro (human/rodent liver microsomes) and in vivo (rodent models) studies using isotopically labeled substrates. Employ LC-MS/MS to track deuterium retention in metabolites (e.g., 2-hydroxyethyl carbamate). Address interspecies variability by normalizing enzymatic activity to CYP2E1 expression levels (via Western blotting). Confounding factors (e.g., esterase activity in neonatal vs. adult models) are mitigated by including negative controls and enzyme inhibitors (e.g., disulfiram for CYP2E1) .

Q. What strategies optimize the use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) for trace analysis?

- Methodology : Pre-spike samples with this compound prior to extraction to correct for matrix effects. Optimize chromatographic separation (e.g., gradient elution with C18 columns) to resolve analyte/internal standard co-elution. Validate method precision via inter-day reproducibility tests (RSD <5%) and accuracy using certified reference materials (CRMs). For complex samples (e.g., blood, wine), apply matrix-matched calibration to account for ion suppression/enhancement in MS detection .

Propiedades

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYRKODLDBILNP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584040 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73962-07-9 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urethane-d5 (ethyl-d5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.